(4-Methylphenyl)(4-propylphenyl)methanone
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Overview
Description
(4-Methylphenyl)(4-propylphenyl)methanone is an organic compound with the molecular formula C17H18O. It is a member of the benzophenone family, characterized by the presence of two phenyl groups attached to a central carbonyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)(4-propylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-methylbenzoyl chloride and 4-propylbenzene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced purification techniques, such as recrystallization and column chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Methylphenyl)(4-propylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Halogens, nitrating agents, sulfonating agents, often in the presence of catalysts like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
(4-Methylphenyl)(4-propylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Methylphenyl)(4-propylphenyl)methanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-Methylphenyl)(phenyl)methanone: Similar structure but lacks the propyl group, leading to different physical and chemical properties.
(4-Propylphenyl)(phenyl)methanone: Similar structure but lacks the methyl group, affecting its reactivity and applications.
Uniqueness
(4-Methylphenyl)(4-propylphenyl)methanone is unique due to the presence of both methyl and propyl groups, which influence its steric and electronic properties. These modifications can enhance its reactivity and specificity in various chemical and biological processes, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
64357-47-7 |
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Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
(4-methylphenyl)-(4-propylphenyl)methanone |
InChI |
InChI=1S/C17H18O/c1-3-4-14-7-11-16(12-8-14)17(18)15-9-5-13(2)6-10-15/h5-12H,3-4H2,1-2H3 |
InChI Key |
OMEWNUDQGAVPIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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